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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the optimal UV exposure dose

for thick SU-8 films, a critical parameter in the fabrication of high-aspect-ratio microstructures

for applications in microelectromechanical systems (MEMS), microfluidics, and biomedical

devices.

SU-8 is an epoxy-based negative photoresist renowned for its ability to produce thick,

chemically and thermally stable structures.[1][2] The successful fabrication of these structures

is highly dependent on the precise control of processing parameters, with UV exposure dose

being a key factor influencing structural integrity and resolution.[3][4]

Data Presentation: UV Exposure Dose and
Processing Parameters
The following tables summarize recommended starting parameters for the processing of thick

SU-8 films. It is crucial to note that these values are approximate and should be optimized for

specific process conditions, equipment, and substrate materials.[5][6] Thicker films generally

require higher exposure doses to ensure complete cross-linking throughout the resist depth.[7]

[8]

Table 1: Processing Parameters for SU-8 2000 Series
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SU-8
Series

Film
Thickne
ss (µm)

Spin
Speed
(rpm)

Pre-
bake

Soft-
bake

Exposur
e Dose
(mJ/cm²
)

Post
Exposur
e Bake
(PEB)

Develop
ment
Time
(min)

SU-8

2025
25 2000

3 min @

65°C

10-15

min @

95°C

150 - 250

3-5 min

@ 65°C,

5-7 min

@ 95°C

5 - 10

SU-8

2050
50 1000

5 min @

65°C

20-30

min @

95°C

200 - 300

5-7 min

@ 65°C,

10-15

min @

95°C

10 - 15

SU-8

2075
75 750

7 min @

65°C

30-45

min @

95°C

250 - 400

7-10 min

@ 65°C,

15-20

min @

95°C

15 - 20

SU-8

2100
100 500

10 min @

65°C

45-60

min @

95°C

300 - 500

10-15

min @

65°C, 20-

30 min @

95°C

20 - 30

SU-8

2150
200 250

20 min @

65°C

60-90

min @

95°C

400 - 600

20-30

min @

65°C, 45-

60 min @

95°C

30 - 45

Table 2: Processing Parameters for SU-8 3000 Series
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SU-8
Series

Film
Thickne
ss (µm)

Spin
Speed
(rpm)

Pre-
bake

Soft-
bake

Exposur
e Dose
(mJ/cm²
)

Post
Exposur
e Bake
(PEB)

Develop
ment
Time
(min)

SU-8

3025
25 3000

5 min @

95°C
- 150 - 250

1 min @

65°C, 5

min @

95°C

5 - 8

SU-8

3035
40 2000

10 min @

95°C
- 200 - 300

1 min @

65°C, 7

min @

95°C

8 - 12

SU-8

3050
70 1000

15 min @

95°C
- 250 - 400

1 min @

65°C, 10

min @

95°C

12 - 18

SU-8

3065
100 750

25 min @

95°C
- 300 - 500

1 min @

65°C, 15

min @

95°C

18 - 25

Experimental Protocols
A typical workflow for fabricating thick SU-8 structures involves substrate preparation, spin

coating, baking, UV exposure, post-exposure bake, and development.[9]

Substrate Preparation
Cleaning: Begin with a thorough cleaning of the substrate to remove organic residues and

particulates. This can be achieved by sonication in acetone for 5 minutes, followed by a

methanol rinse and an isopropyl alcohol (IPA) rinse.[9]

Drying: Dry the substrate using a stream of nitrogen gas.[9]
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Dehydration Bake: To ensure a moisture-free surface, bake the substrate on a hot plate at

200°C for 5 minutes.[9]

Adhesion Promotion (Optional): For improved adhesion, an oxygen plasma treatment or the

application of an adhesion promoter like OmniCoat can be performed.

SU-8 Processing
Spin Coating: Dispense the appropriate SU-8 resist onto the center of the substrate. Use a

two-step spin process: a spread cycle at 500 rpm for 5-10 seconds, followed by the main

spin cycle at the speed required to achieve the desired thickness (refer to tables). For films

thicker than 20 µm, edge bead removal is recommended to ensure good contact between

the photomask and the photoresist.[9]

Soft Bake (Pre-Bake): This step removes solvent from the resist. For thick films, a two-step

bake is recommended to prevent skin formation and reduce stress.[10] First, bake at 65°C,

then ramp up to 95°C.[10] Refer to the tables for specific bake times. After baking, allow the

substrate to cool slowly to room temperature.[9]

UV Exposure: Expose the coated substrate to UV light through a photomask. The optimal

exposure dose is dependent on the film thickness.[8] It is recommended to use a UV source

with a peak intensity at 365 nm (i-line).[5][7] For thick films, filtering out UV wavelengths

below 350 nm can improve sidewall verticality.[11][12]

Post Exposure Bake (PEB): This step cross-links the exposed portions of the resist. Similar

to the soft bake, a two-step PEB is often used, starting at 65°C and ramping to 95°C.[8] This

should be performed directly after exposure.[11] A visible latent image should appear within

the first few minutes of the PEB.[11][12]

Development: Immerse the substrate in SU-8 developer (e.g., PGMEA) and agitate gently.[8]

The development time varies significantly with film thickness and agitation.[8] A whitish

residue appearing during a subsequent IPA rinse indicates incomplete development.[8]

Rinse and Dry: After development, rinse the substrate thoroughly with IPA and dry with a

nitrogen gun.[8]
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Mandatory Visualizations
The following diagrams illustrate the key processes in the fabrication of thick SU-8 structures.

Substrate Preparation SU-8 Processing

1. Cleaning
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2. Dehydration Bake
(200°C)

3. Adhesion Promotion
(Optional) 4. Spin Coating 5. Soft Bake
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7. Post Exposure Bake

(65°C -> 95°C)
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9. Rinse & Dry
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Caption: Experimental workflow for thick SU-8 film processing.
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Caption: Simplified signaling pathway of SU-8 photochemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://scispace.com/pdf/the-use-of-high-aspect-ratio-photoresist-su-8-for-super-30e3k3gvzh.pdf
https://prosysmeg.com/wp-content/uploads/2021/04/Fabrication-of-High-Aspect-Ratio-SU-8-Structures-Using-UV-Lithography-and-Megasonic-Enhanced-Development_ECS_2010-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6082283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6082283/
https://www.researchgate.net/publication/241780304_Manipulation_of_exposure_dose_parameters_to_improve_production_of_high_aspect_ratio_structures_using_SU-8
https://cores.arizona.edu/sites/default/files/attachments-service/su8_2-25.pdf
https://www.researchgate.net/post/How_we_decide_or_calculate_exposure_time_for_particular_thickness_of_SU8_resist_while_doing_photolithography
https://paa.lsu.edu/camd/files/SU82000Series.pdf
https://cleanroom.byu.edu/su-8-information-page
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://www.cnfusers.cornell.edu/sites/default/files/Equipment-Resources/SU8%20processing%20suggestions.pdf
https://kayakuam.com/su-8-3000/
http://cleanroom.groups.et.byu.net/su8.parts/SU-8%203000%20Data%20Sheet-1.pdf
https://www.benchchem.com/product/b1198560#uv-exposure-dose-for-thick-su-8-films
https://www.benchchem.com/product/b1198560#uv-exposure-dose-for-thick-su-8-films
https://www.benchchem.com/product/b1198560#uv-exposure-dose-for-thick-su-8-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

